N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Overview
Description
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a diphenylethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylethyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be attached through an amide coupling reaction using 4-nitrobenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, or electrophiles such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: Thiadiazole derivatives have been explored for their potential use as pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide: A similar compound with a hydroxyl group instead of a nitro group, known for its antimalarial activity.
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide: Another derivative with a furan ring, studied for its potential biological activities.
Uniqueness
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making the compound versatile for further modifications and applications.
Properties
IUPAC Name |
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-22(18-11-13-19(14-12-18)27(29)30)24-23-26-25-21(31-23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKBPZRSPVMGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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